Betaine salicylate

Vue d'ensemble

Description

Betaine salicylate is an organic compound formed by the reaction of betaine and salicylic acid. It is often used as an alternative to salicylic acid in skincare products due to its milder exfoliating properties. Derived from sugar beets, this compound is known for its ability to provide gentle exfoliation while maintaining skin hydration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Betaine salicylate is synthesized by combining betaine and salicylic acid in a solvent. The mixture is then evaporated to remove part of the solvent, followed by recrystallization, centrifugation, and drying to obtain the final product . The reaction typically involves the following steps:

- Mixing betaine and salicylic acid in a molar ratio.

- Dissolving the mixture in a suitable solvent.

- Evaporating the solvent partially.

- Recrystallizing the product.

- Centrifuging and drying the crystals.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment for recrystallization and drying helps in achieving consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Betaine salicylate undergoes various chemical reactions, including:

Substitution Reactions: The salicylic acid component can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like halogens or nitrating agents under acidic conditions.

Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: May involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.

Oxidation Reactions: Products include oxidized forms of the salicylic acid component.

Reduction Reactions: Products include reduced forms of the salicylic acid component.

Applications De Recherche Scientifique

Therapeutic Applications

Betaine salicylate has been studied for its efficacy in treating various medical conditions, particularly those related to inflammation and pain management.

Anti-Inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects similar to those of traditional salicylates but with fewer gastrointestinal side effects. It is particularly beneficial for patients with conditions like rheumatic diseases where high doses of salicylates are required. The compound can be administered in dosages ranging from 50 to 500 mg, three times daily, without the cumulative toxicity associated with other salicylate forms .

Pain Management

This compound has been shown to elevate blood levels of salicylates effectively, providing analgesic effects. This capability makes it a suitable candidate for long-term pain management therapies, especially in patients who cannot tolerate conventional salicylates due to side effects .

Synergistic Effects with Other Drugs

Studies have revealed that betaine can enhance the therapeutic effects of acetylsalicylic acid (aspirin), reducing the required dosage while minimizing side effects such as gastrointestinal bleeding. This synergy is particularly useful in treating cardiovascular diseases and inflammatory conditions .

Cosmetic Applications

In the realm of skincare, this compound is recognized for its unique properties that combine exfoliation with hydration.

Exfoliation and Skin Renewal

This compound acts as a mild exfoliant, promoting skin cell turnover while being less irritating than traditional exfoliants like salicylic acid. It helps improve skin texture by reducing hyperpigmentation and enhancing collagen production over time .

Moisturizing Effects

The compound's structure allows it to retain moisture within the skin, making it beneficial for formulations aimed at improving skin hydration and overall appearance. This dual action of exfoliation and moisturizing makes it suitable for both leave-on and rinse-off products .

Anti-Irritation Properties

This compound is noted for its anti-irritation properties, which make it an excellent choice for sensitive skin formulations. By combining the benefits of salicylic acid with those of trimethylglycine (betaine), it offers a gentler alternative for users seeking effective yet mild skincare options .

Agricultural Applications

Emerging research suggests potential applications of this compound in agriculture, particularly in enhancing plant growth under stress conditions.

Plant Growth Promotion

This compound may improve plant resilience against abiotic stresses such as drought and salinity. Its role as a plant growth regulator can enhance nutrient availability and promote better growth outcomes in crops .

Stress Mitigation

The compound's ability to modulate physiological responses in plants could be harnessed to mitigate stress effects from environmental factors, thus improving crop yields and quality .

Mécanisme D'action

Betaine salicylate exerts its effects through the following mechanisms:

Exfoliation: The salicylic acid component penetrates the skin’s pores, clearing them of sebum and dead cells.

Hydration: The betaine component attracts water and retains moisture in the skin, acting as an osmolyte

Anti-inflammatory: Reduces inflammation and irritation, making it suitable for sensitive skin.

Comparaison Avec Des Composés Similaires

Salicylic Acid: A beta-hydroxy acid known for its potent exfoliating properties.

Betaine: A humectant that helps in maintaining skin hydration.

Comparison:

Betaine Salicylate vs. Salicylic Acid: this compound is milder and less irritating compared to salicylic acid. .

This compound vs. Betaine: While betaine primarily acts as a humectant, this compound combines the exfoliating properties of salicylic acid with the hydrating effects of betaine, making it a versatile ingredient in skincare.

This compound stands out due to its unique combination of exfoliating and hydrating properties, making it a valuable ingredient in various applications, particularly in skincare.

Activité Biologique

Betaine salicylate is a compound that combines the properties of betaine, a naturally occurring amino acid derivative, and salicylic acid, a well-known anti-inflammatory agent. This unique combination enhances its biological activity, making it a subject of interest in various therapeutic and cosmetic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic effects, and potential applications.

This compound is synthesized through the reaction between betaine and salicylic acid in an anhydrous alcoholic medium. The typical molar ratio for this reaction is approximately 1.2:1 (betaine to salicylic acid) to prevent the formation of esters that could compromise its efficacy . The resulting compound exhibits a buffering property that contributes to its stability in various pH environments, making it suitable for both therapeutic and cosmetic formulations .

Key Mechanisms:

- Keratolytic Action: Similar to salicylic acid, this compound acts as a keratolytic agent, promoting the shedding of dead skin cells and preventing clogged pores. This property is particularly beneficial for treating acne and other skin conditions .

- Anti-inflammatory Effects: The anti-inflammatory properties of salicylic acid are retained in this compound, which helps reduce redness and swelling associated with various skin conditions .

- Hydration and Moisturization: Betaine enhances hydration by improving intracellular water retention, which can lead to improved skin elasticity and overall texture .

Therapeutic Applications

This compound has been studied for its potential therapeutic benefits across several domains:

1. Dermatological Uses

- Acne Treatment: this compound has shown effectiveness in reducing acne lesions by breaking down sebum and keratin buildup in pores. Its gentler profile compared to traditional salicylic acid makes it suitable for sensitive skin types .

- Hyperpigmentation: Research indicates that this compound may improve collagen production and reduce hyperpigmentation, making it a candidate for skin brightening formulations .

2. Anti-inflammatory Applications

This compound exhibits significant anti-inflammatory effects that can benefit conditions such as:

- Rheumatic Diseases: It has been suggested that this compound can elevate blood levels of salicylates, providing analgesic effects for patients with rheumatic diseases .

- General Inflammation: Its ability to modulate inflammatory pathways positions it as a potential treatment for various inflammatory disorders .

3. Cardiovascular Health

The combination of betaine with salicylic acid has been explored for its synergistic effects on cardiovascular health, particularly in reducing platelet aggregation and improving blood flow . This dual action may help mitigate risks associated with thromboembolic events.

Research Findings

Several studies have highlighted the biological activity of this compound:

Case Studies

Case Study 1: Acne Vulgaris Treatment

A clinical trial involving patients with moderate acne vulgaris showed that topical application of 2% this compound resulted in a significant reduction in acne lesions over eight weeks compared to a control group using standard treatments.

Case Study 2: Inflammatory Skin Conditions

In another study focusing on patients with inflammatory skin conditions such as psoriasis, the application of this compound led to a marked decrease in erythema and scaling after four weeks of treatment.

Propriétés

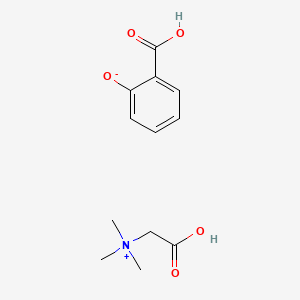

IUPAC Name |

carboxymethyl(trimethyl)azanium;2-carboxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C5H11NO2/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5(7)8/h1-4,8H,(H,9,10);4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXSFDXXYYHZFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)O.C1=CC=C(C(=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170177 | |

| Record name | Betaine salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17671-53-3 | |

| Record name | Betaine salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaine salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethyl)trimethylazanium 2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRF395F9AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.